Technical Monograph: 1,3-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene
Technical Monograph: 1,3-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene
This guide is structured as a technical monograph for researchers and drug development professionals. It prioritizes mechanistic insight, reproducible protocols, and authoritative referencing.
Core Identity & Chemical Significance
| Property | Data |
| IUPAC Name | 2-(2,4-Dichlorobenzyl)-1,3-dioxolane |
| Common Name | 2,4-Dichlorophenylacetaldehyde ethylene acetal |
| CAS Number | 898759-13-2 |
| Molecular Formula | C₁₀H₁₀Cl₂O₂ |
| Molecular Weight | 233.09 g/mol |
| Structural Role | Masked electrophile (Protected Aldehyde) |
1,3-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene acts as a crucial synthetic equivalent for 2,4-dichlorophenylacetaldehyde.[1][2] In medicinal chemistry, particularly in the development of azole antifungals (e.g., Ketoconazole, Miconazole), the 2,4-dichlorophenyl moiety is a pharmacophore essential for inhibiting lanosterol 14α-demethylase (CYP51).
Free phenylacetaldehydes are notoriously unstable, prone to:
-
Oxidation to the corresponding phenylacetic acid.[2]
-
Polymerization (trimerization) upon standing.[2]
-
Aldol condensation under basic conditions.
By converting the aldehyde to the 1,3-dioxolane (cyclic acetal), the electrophilic carbonyl is masked, rendering the molecule stable to basic nucleophiles (e.g., Grignard reagents, lithiated species) and oxidation, while remaining easily deprotectable under acidic conditions.
Synthesis & Manufacturing Workflow
The industrial preparation typically follows a convergent pathway starting from 2,4-dichlorobenzyl chloride .[2] The process involves nucleophilic substitution to generate the aldehyde precursor, followed by immediate protection.
Mechanism of Action: Acid-Catalyzed Acetalization
The formation of the dioxolane ring is a reversible nucleophilic addition-elimination reaction.[1][2]
-
Protonation : The carbonyl oxygen of the aldehyde is protonated by the acid catalyst (pTSA).[2]
-
Nucleophilic Attack : One hydroxyl group of ethylene glycol attacks the activated carbonyl, forming a hemiacetal.
-
Dehydration : The hemiacetal loses water to form an oxocarbenium ion.[2]
-
Cyclization : The second hydroxyl group attacks the oxocarbenium ion, closing the ring to form the stable 1,3-dioxolane.
Critical Process Parameter (CPP) : Since the reaction is an equilibrium (
Visual Workflow (DOT Diagram)
Figure 1: Synthetic pathway converting the labile aldehyde into the stable dioxolane scaffold.
Experimental Protocols
Protocol A: Synthesis of the Cyclic Acetal
Standard Operating Procedure for protecting 2,4-dichlorophenylacetaldehyde.
Reagents:
-
2,4-Dichlorophenylacetaldehyde (freshly prepared): 100 mmol[1][2]
-
Ethylene Glycol: 150 mmol (1.5 eq)[2]
-
p-Toluenesulfonic acid (pTSA) monohydrate: 5 mmol (5 mol%)[1][2]
-
Toluene: 250 mL
Methodology:
-
Setup : Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging : Add the aldehyde, ethylene glycol, pTSA, and toluene to the flask.
-
Reflux : Heat the mixture to vigorous reflux (approx. 115°C). Ensure toluene condenses in the trap.[2]
-
Monitoring : Continue reflux until water evolution ceases (theoretical vol: ~1.8 mL). Monitor via TLC (Solvent: Hexane/EtOAc 8:1) for disappearance of the aldehyde spot.[2]
-
Workup :
-
Purification : Remove solvent under reduced pressure.[2][4] Purify the residue via vacuum distillation or silica gel chromatography (if high purity is required).[2]
Protocol B: Deprotection (Hydrolysis)
To regenerate the aldehyde for downstream coupling.[2]
Reagents:
-
1,3-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene: 10 mmol[1][2]
-
Formic Acid (85%) or HCl (2M): 20 mL[2]
-
Dichloromethane (DCM)[2]
Methodology:
-
Dissolve the acetal in a minimal amount of THF or Acetone (optional co-solvent).[2]
-
Add aqueous acid and stir at room temperature for 2–4 hours.
-
Monitor by TLC (reappearance of aldehyde).[2]
-
Extract with DCM, wash with water until neutral, and concentrate immediately for use.
Applications in Drug Development
The compound serves as a "chiral-pool-ready" or "coupling-ready" building block.[1][2]
-
Grignard Reactions : The acetal group tolerates Grignard reagents.[2][5] It allows chemists to modify the aromatic ring (e.g., lithiation at the 6-position) without attacking the aldehyde.[2]
-
Antifungal Synthesis : In the synthesis of Tubercidin analogues or novel azoles, the 2,4-dichlorobenzyl fragment is often introduced via this protected form to prevent side reactions with the imidazole/triazole nitrogen nucleophiles during alkylation steps.
Stability Profile:
| Condition | Stability | Notes |
|---|---|---|
| Basic (NaOH, KOH) | High | Stable up to pH 14; suitable for alkylation reactions.[1][2] |
| Nucleophilic (R-MgBr) | High | Inert to Grignard/Organolithium reagents.[1][2] |
| Acidic (HCl, H₂SO₄) | Low | Hydrolyzes rapidly to aldehyde.[2] |
| Oxidative (KMnO₄) | Moderate | More resistant than free aldehyde, but benzylic position is sensitive. |
References
-
Sigma-Aldrich. 1,3-Dichloro-2-(1,3-dioxolan-2-ylmethyl)benzene Product Sheet. Accessed 2024.[2][6][7] Link
-
Organic Syntheses. Preparation of Acetals from Aldehydes and Ethylene Glycol. Org. Synth. 2011.[2][8] Link
-
Google Patents. CN102992974A: Synthesis method of 2,4-dichlorophenyl acetaldehyde. Link
-
PubChem. 2-(2,4-Dichlorobenzyl)-1,3-dioxolane Compound Summary. National Library of Medicine.[2] Link
- Greene, T.W., Wuts, P.G.M.Protective Groups in Organic Synthesis. 4th Edition, Wiley-Interscience. (Standard reference for acetal stability/deprotection).
Sources
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- 3. Buy 2-(4-Chlorophenyl)-1,3-dioxolane | 2403-54-5 [smolecule.com]
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